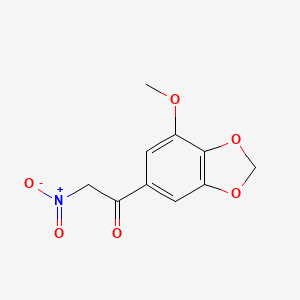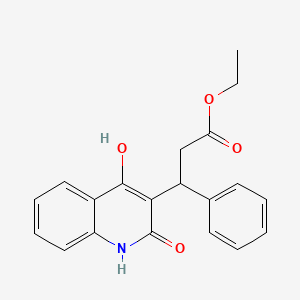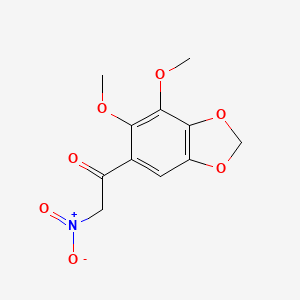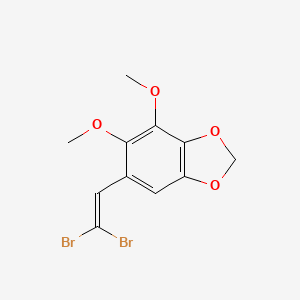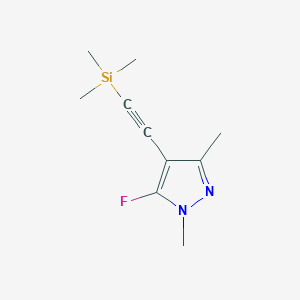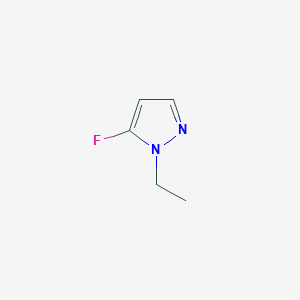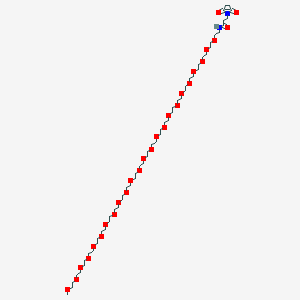
m-PEG24-Mal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of m-PEG24-Mal typically involves the activation of a PEG chain with a maleimide group. The process begins with the preparation of a PEG chain, which is then reacted with maleic anhydride to introduce the maleimide functionality. The reaction is usually carried out in the presence of a catalyst under controlled temperature and pH conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistency and quality. The final product is purified using techniques such as chromatography and crystallization to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
m-PEG24-Mal primarily undergoes substitution reactions, where the maleimide group reacts with sulfhydryl groups on proteins or other biomolecules. This reaction forms a stable thioether bond, which is irreversible and highly specific .
Common Reagents and Conditions
The reaction between this compound and sulfhydryl groups typically occurs at a pH range of 6.5-7.5. Common reagents used in these reactions include buffers such as phosphate-buffered saline (PBS) and reducing agents like dithiothreitol (DTT) to maintain the sulfhydryl groups in their reduced form .
Major Products
The major product formed from the reaction of this compound with sulfhydryl groups is a PEGylated biomolecule with a stable thioether bond. This modification enhances the stability, solubility, and bioavailability of the biomolecule .
Scientific Research Applications
m-PEG24-Mal has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its key applications include:
Protein PEGylation: this compound is used to modify proteins, enhancing their stability, solubility, and half-life in biological systems. .
Drug Delivery: The compound is used to improve the pharmacokinetics of drug molecules by increasing their solubility and stability, leading to better therapeutic outcomes
Bioconjugation: This compound is employed in the conjugation of biomolecules, such as antibodies and enzymes, to various surfaces or other molecules, facilitating targeted delivery and improved functionality
Mechanism of Action
The mechanism of action of m-PEG24-Mal involves the formation of a covalent bond between the maleimide group and the sulfhydryl group on a target biomolecule. This reaction results in the formation of a stable thioether bond, which enhances the stability and solubility of the modified biomolecule. The PEG chain provides additional benefits, such as reduced immunogenicity and increased bioavailability .
Comparison with Similar Compounds
m-PEG24-Mal is unique due to its specific PEG chain length and maleimide functionality. Similar compounds include:
m-PEG12-Mal: This compound has a shorter PEG chain with 12 ethylene glycol units, offering different solubility and stability properties
m-PEG-NHS: This compound contains an N-hydroxysuccinimide (NHS) ester group instead of a maleimide group, which reacts with amine groups on biomolecules
m-PEG-SH: This compound has a sulfhydryl group at the end of the PEG chain, allowing it to react with maleimide or other thiol-reactive groups
This compound stands out due to its optimal PEG chain length and the stability of the thioether bond formed during the reaction, making it highly suitable for various bioconjugation and PEGylation applications .
Properties
IUPAC Name |
3-(2,5-dioxopyrrol-1-yl)-N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C56H106N2O27/c1-62-8-9-64-12-13-66-16-17-68-20-21-70-24-25-72-28-29-74-32-33-76-36-37-78-40-41-80-44-45-82-48-49-84-52-53-85-51-50-83-47-46-81-43-42-79-39-38-77-35-34-75-31-30-73-27-26-71-23-22-69-19-18-67-15-14-65-11-10-63-7-5-57-54(59)4-6-58-55(60)2-3-56(58)61/h2-3H,4-53H2,1H3,(H,57,59) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRQWFNZIEAPTBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCN1C(=O)C=CC1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C56H106N2O27 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1239.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[5-(4-amino-1,2,5-oxadiazol-3-yl)-2H-tetrazol-2-yl]acetic acid](/img/structure/B8006443.png)
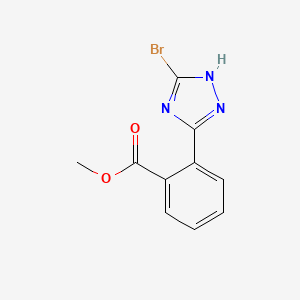
![2-[5-(4-amino-1,2,5-oxadiazol-3-yl)-2H-tetrazol-2-yl]acetamide](/img/structure/B8006451.png)
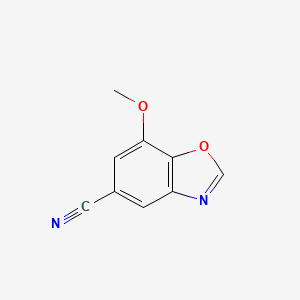
![5-[(E)-(hydroxyimino)methyl]-3-nitrobenzene-1,2-diol](/img/structure/B8006470.png)

